molecular formula C10H17NO B14427820 2-Butyl-5-ethyl-4-methyl-1,3-oxazole CAS No. 84028-02-4

2-Butyl-5-ethyl-4-methyl-1,3-oxazole

Cat. No.: B14427820
CAS No.: 84028-02-4
M. Wt: 167.25 g/mol
InChI Key: WNOQXIPJLNOPEB-UHFFFAOYSA-N
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Description

2-Butyl-5-ethyl-4-methyl-1,3-oxazole is a heterocyclic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Van Leusen oxazole synthesis is a notable method that uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another method involves the use of palladium-catalyzed arylation reactions, which can be regioselective depending on the solvent used .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of metal-free synthetic routes is gaining popularity due to their eco-friendly nature and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-ethyl-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, oxazolines, and other heterocyclic compounds .

Scientific Research Applications

2-Butyl-5-ethyl-4-methyl-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Butyl-5-ethyl-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The electron density from the aryl amine is delocalized into the oxazole ring, making certain bonds susceptible to nucleophilic attack. This property is crucial for its biological activities, including antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

Uniqueness

2-Butyl-5-ethyl-4-methyl-1,3-oxazole stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties.

Properties

CAS No.

84028-02-4

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

2-butyl-5-ethyl-4-methyl-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-4-6-7-10-11-8(3)9(5-2)12-10/h4-7H2,1-3H3

InChI Key

WNOQXIPJLNOPEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(O1)CC)C

melting_point

236 - 239 °C

physical_description

Solid

Origin of Product

United States

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